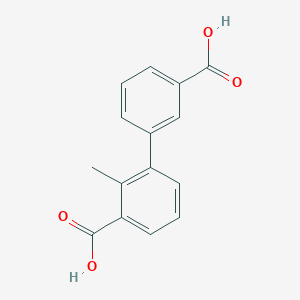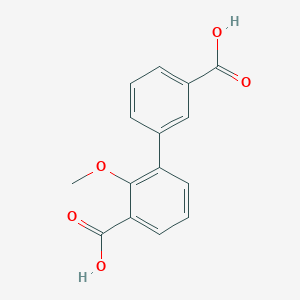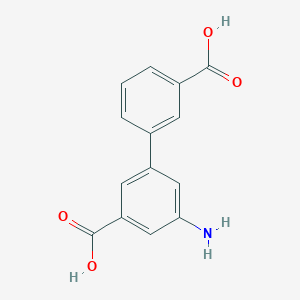
4-(3-Carboxyphenyl)-2-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Carboxyphenyl)-2-methoxybenzoic acid (also known as 4-(3-CPA) is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 185-186°C and a molecular weight of 248.25 g/mol. 4-(3-CPA) is soluble in water, methanol, and ethanol and is insoluble in diethyl ether. It has a variety of uses in the laboratory, including as a reagent in organic synthesis, as a catalyst in the preparation of polymers, and as an inhibitor of enzymes.
Applications De Recherche Scientifique
4-(3-CPA) is widely used in scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the preparation of polymers, and as an inhibitor of enzymes. It has also been used in the study of protein-protein interactions, as a substrate for the synthesis of polymeric materials, and as a tool for the analysis of complex mixtures.
Mécanisme D'action
4-(3-CPA) acts as an inhibitor of enzymes, such as proteases and phosphatases. It binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. It also binds to the substrate, preventing it from binding to the active site of the enzyme. In addition, 4-(3-CPA) can act as a catalyst in the synthesis of polymeric materials, by promoting the reaction between the monomers.
Biochemical and Physiological Effects
4-(3-CPA) has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of proteases and phosphatases, as well as modulate the activity of a variety of enzymes. In vivo studies have shown that it can inhibit the production of inflammatory mediators and modulate the immune response. It has also been shown to have anti-cancer activity, by inhibiting the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(3-CPA) in laboratory experiments is its low toxicity. It has been shown to be non-toxic in both in vitro and in vivo studies. This makes it an ideal reagent for use in laboratory experiments. However, it is important to note that 4-(3-CPA) is not very soluble in water, and so it may not be suitable for use in experiments that require the use of aqueous solutions.
Orientations Futures
There are a number of potential future directions for research involving 4-(3-CPA). These include further exploration of its anti-cancer activity, its potential as an inhibitor of other enzymes, and its ability to modulate the immune response. Additionally, further research could be conducted into its potential as a substrate for the synthesis of polymeric materials, and its ability to be used in the analysis of complex mixtures. Finally, further research could be conducted into its potential applications in the pharmaceutical industry, such as its use as an inhibitor of drug-metabolizing enzymes.
Méthodes De Synthèse
4-(3-CPA) can be synthesized by reacting 3-carboxyphenyl-2-methoxybenzoic acid with sodium hydroxide. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 80-90°C and a pH of 10-12. The reaction is complete when the pH of the solution is neutral. The product is then purified by recrystallization from methanol or ethanol.
Propriétés
IUPAC Name |
4-(3-carboxyphenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-20-13-8-10(5-6-12(13)15(18)19)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZDRDKPDKSMNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689902 |
Source


|
| Record name | 3'-Methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261931-35-4 |
Source


|
| Record name | 3'-Methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














